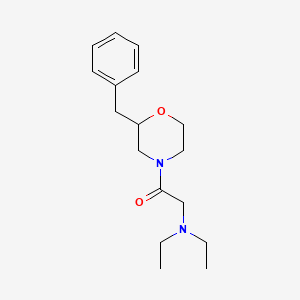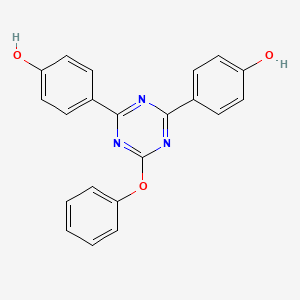
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine, also known as BDME, is a chemical compound that belongs to the class of psychoactive drugs. It is a potent and selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. BDME has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine exerts its effects by binding to the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and glutamate in the brain, which are neurotransmitters that are involved in the regulation of mood, cognition, and behavior. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has also been shown to increase the expression of various neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons.
実験室実験の利点と制限
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has several advantages for use in lab experiments. It is a potent and selective agonist of the sigma-1 receptor, which allows for the precise modulation of this target. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine is also relatively stable and easy to synthesize, which makes it a convenient tool for studying the sigma-1 receptor. However, 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has some limitations for use in lab experiments. It has a relatively short half-life, which requires frequent dosing to maintain its effects. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine is also a psychoactive drug, which may complicate the interpretation of behavioral and cognitive assays.
将来の方向性
There are several future directions for research on 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine. One area of interest is the development of more selective and potent sigma-1 receptor agonists that can be used as therapeutic agents for neurological and psychiatric disorders. Another area of interest is the investigation of the molecular mechanisms underlying the effects of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine on the sigma-1 receptor and its downstream signaling pathways. Finally, the potential use of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine as a tool for studying the sigma-1 receptor in various animal models of disease warrants further investigation.
合成法
The synthesis of 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine involves the reaction of N,N-diethyl-2-aminoethanol with benzyl chloride in the presence of sodium hydroxide to yield N,N-diethyl-2-benzylethanolamine. This intermediate is then reacted with morpholine and acetic anhydride to produce 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine.
科学的研究の応用
2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has been widely studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antipsychotic effects in animal models. 2-(2-benzyl-4-morpholinyl)-N,N-diethyl-2-oxoethanamine has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-(diethylamino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-18(4-2)14-17(20)19-10-11-21-16(13-19)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSWVYDTQXTSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)N1CCOC(C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazole dihydrochloride](/img/structure/B6007461.png)
![4-{[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}phenol](/img/structure/B6007472.png)
![11-(1-naphthylmethyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6007478.png)
![4-[({2-[(1-ethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetyl)amino]benzoic acid](/img/structure/B6007481.png)
![(1S*,4S*)-2-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6007502.png)
![N-(3-chloro-4-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6007514.png)

![3-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B6007535.png)
![N-cyclohexyl-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6007543.png)
![7-(2,3-dimethoxybenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007558.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B6007565.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6007573.png)
![N-cyclohexyl-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B6007578.png)
![7-(cyclohexylmethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6007583.png)